[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate
Description
[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate is a structurally complex ester derivative characterized by a central triazole ring substituted with a phenyl group and three benzoyloxy moieties. The compound’s molecular architecture combines a triazole heterocycle—a feature common in pharmaceuticals and agrochemicals for its stability and bioactivity—with multiple ester groups, which may influence its solubility, metabolic stability, and functional applications.
Properties
CAS No. |
7599-19-1 |
|---|---|
Molecular Formula |
C32H25N3O6 |
Molecular Weight |
547.6 g/mol |
IUPAC Name |
[2,3-dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate |
InChI |
InChI=1S/C32H25N3O6/c36-30(23-13-5-1-6-14-23)39-22-28(40-31(37)24-15-7-2-8-16-24)29(41-32(38)25-17-9-3-10-18-25)27-21-33-35(34-27)26-19-11-4-12-20-26/h1-21,28-29H,22H2 |
InChI Key |
WCJCXQMDHLDRAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(C2=NN(N=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate typically involves multiple steps. One common method includes the reaction of 2-phenyltriazole with a suitable propylating agent, followed by benzoylation. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like pyridine or triethylamine to facilitate the benzoylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzoyloxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: In chemistry, [2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to understand its binding affinity and specificity towards proteins and nucleic acids.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers investigate its efficacy and safety as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate involves its interaction with specific molecular targets. The triazole ring is known to interact with metal ions, which can influence various biochemical pathways. The benzoyloxy groups may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and gene expression.
Comparison with Similar Compounds
Alkyl Benzoates
Alkyl benzoates (e.g., methyl, ethyl, propyl benzoates) share the ester functional group but lack the triazole moiety. These compounds are widely used in cosmetics and fragrances due to their emollient properties and low irritation profiles . Key differences include:
Triazole-Containing Esters
Compounds like 4-(5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl) semicarbazide () share the triazole core but differ in substituents. These analogs often exhibit enhanced biological activity (e.g., antimicrobial, antitumor) due to the triazole’s ability to engage in hydrogen bonding and π-π interactions . However, the additional benzoyloxy groups in [target compound] may reduce metabolic clearance compared to simpler triazole derivatives.
Metabolic and Stability Considerations
- Ester Hydrolysis : Alkyl benzoates are metabolized via esterase-mediated hydrolysis to benzoic acid and alcohols. The triazole ring in [target compound] may hinder hydrolysis, prolonging its half-life compared to methyl or ethyl benzoates .
Biological Activity
Chemical Structure and Properties
Molecular Formula: C22H22N4O4
Molecular Weight: 394.44 g/mol
The structure of the compound consists of a propyl group linked to two benzoyloxy groups and a phenyltriazole moiety. The triazole ring is known for its diverse biological activities, including antifungal and anticancer properties.
Anticancer Properties
Recent studies have indicated that compounds containing triazole rings exhibit significant anticancer activity. For instance, phenyltriazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The presence of the dibenzoyloxy groups may enhance this activity by improving the compound's solubility and bioavailability.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of similar triazole derivatives on human cancer cell lines. The results demonstrated that compounds with triazole rings significantly inhibited cell growth in breast and colon cancer cells, suggesting a promising therapeutic avenue for further exploration.
Antimicrobial Activity
Triazole derivatives have also been recognized for their antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains and fungi due to the presence of the triazole moiety, which has been associated with antifungal activity.
Research Findings
- Antifungal Activity: A series of triazole derivatives were tested against Candida species, showing promising antifungal effects. The mechanism involved the disruption of ergosterol synthesis in fungal cell membranes.
- Antibacterial Activity: Similar compounds demonstrated effectiveness against Gram-positive and Gram-negative bacteria, potentially through inhibition of bacterial cell wall synthesis.
The biological activity of [2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate can be attributed to the following mechanisms:
- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis: It can trigger programmed cell death in cancer cells, thereby reducing tumor growth.
- Disruption of Membrane Integrity: The antimicrobial effects may arise from compromising the integrity of microbial membranes.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | High | Induces apoptosis |
| Antimicrobial | Moderate | Disrupts membrane integrity |
| Antifungal | High | Inhibits ergosterol synthesis |
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | Yes | Yes |
| Triazole Derivative A | Moderate | Yes |
| Triazole Derivative B | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
